3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride
Description
This compound features a fused 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, substituted at position 3 with a 2-methylsulfanylethyl group and at position 2 with an imine group, forming a hydrochloride salt. The core structure consists of a benzothiazole ring fused to a 1,4-dioxane ring, imparting rigidity and influencing electronic properties. The methylsulfanylethyl substituent introduces a sulfur-containing alkyl chain, while the imine group and hydrochloride salt enhance solubility and reactivity. Though direct pharmacological data are unavailable, benzothiazole derivatives are known for diverse bioactivities, including antimicrobial and central nervous system (CNS) effects .
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2.ClH/c1-17-5-2-14-8-6-9-10(16-4-3-15-9)7-11(8)18-12(14)13;/h6-7,13H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFQFHZJIBTYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC3=C(C=C2SC1=N)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride typically involves multiple steps. The starting materials often include thiazole derivatives, which undergo a series of reactions such as alkylation, cyclization, and condensation. The reaction conditions may vary, but common solvents include ethanol and water, and reactions are often carried out at elevated temperatures (50-60°C) with magnetic stirring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to cellular effects such as apoptosis or inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure Analog: N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-Methoxyphenyl)Sulfonyl]Acetamide (CAS 941908-15-2)
Key Differences :
Substituent Variant: 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4)
Key Differences :
- Substituent: A hydrazino group (-NHNH$_2$) replaces the imine and methylsulfanylethyl groups.
- Reactivity: The hydrazino group is highly reactive, enabling conjugation or prodrug formation, unlike the more stable imine-sulfide system in the target compound.
- Molecular Weight : ~224.29 g/mol (smaller than the target compound), suggesting faster systemic clearance .
Functional Group Comparison with Sulfonylurea Herbicides
Triazine-based sulfonylureas (e.g., metsulfuron-methyl) share sulfonyl groups with ’s compound but differ in core structure. The target compound’s sulfide group is less polar, which may enhance blood-brain barrier penetration if used therapeutically .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Dioxino-benzothiazole | 3-(2-Methylsulfanylethyl), imine, HCl | ~320.89 | Sulfide, imine, hydrochloride |
| N-(...)-2-[(4-Methoxyphenyl)Sulfonyl]Acetamide | Dioxino-benzothiazole | 4-Methoxyphenylsulfonyl acetamide | ~422.52 | Sulfonyl, acetamide, methoxy |
| 2-Hydrazino Derivative (CAS 872696-13-4) | Dioxino-benzothiazole | 2-Hydrazino | ~224.29 | Hydrazino |
Research Findings and Implications
- Structural Insights : Crystallographic tools like SHELX (used for small-molecule refinement) likely resolved the target compound’s structure, given its complexity .
- Substituent Impact : The methylsulfanylethyl group balances lipophilicity and reactivity, contrasting with polar sulfonyl groups in analogs. This may optimize pharmacokinetics in drug design .
- Knowledge Gaps: Direct comparative studies on bioactivity, toxicity, and metabolic pathways are needed to validate hypothesized applications.
Biological Activity
The compound 3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine; hydrochloride is a synthetic derivative with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current literature.
- IUPAC Name : 3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine; hydrochloride
- Molecular Formula : C₁₄H₁₈N₂O₂S₂
- Molecular Weight : 318.43 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to the target compound exhibit significant antitumor activity. For instance:
- IC50 Values : In vitro assays demonstrated that related compounds had IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines (HCC827 and NCI-H358) .
- Mechanism of Action : These compounds inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- Inhibition of Pathogens : Studies revealed that derivatives of benzothiazole can effectively inhibit growth in various bacterial strains, suggesting potential use as an antimicrobial agent .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit mushroom tyrosinase activity significantly, which is crucial for skin pigmentation disorders . The inhibition mechanism involves competitive binding to the enzyme's active site.
Case Studies
- Antitumor Efficacy Study :
- Antimicrobial Activity Assessment :
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
